3-(4-Fluorobenzoyl)propionic acid

Overview

Description

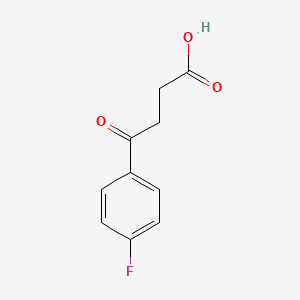

3-(4-Fluorobenzoyl)propionic acid, with the chemical formula C10H9FO3, is a white solid compound that is sparingly soluble in water . It is a metabolite of haloperidol, a dopamine D2 receptor blocker . The compound consists of a benzene ring attached to a propionic acid group, with a fluorine atom substituted on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-Fluorobenzoyl)propionic acid involves the reaction of succinic anhydride with fluorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at low temperatures, typically around -5°C, and then allowed to warm to room temperature over several hours . The mixture is then poured into an aqueous solution of hydrochloric acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through crystallization or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Reduction: tert-Butylamine borane and aluminum chloride are commonly used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Reduction: 4-(4-Fluorophenyl)-1-butanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(4-Fluorobenzoyl)propionic acid has several applications in scientific research:

Mechanism of Action

As a metabolite of haloperidol, 3-(4-Fluorobenzoyl)propionic acid is involved in the metabolic pathway of this antipsychotic drug. Haloperidol is metabolized by cytochrome P450 enzymes, particularly CYP3A, to form this compound . This metabolite does not have significant pharmacological activity on its own but is crucial for understanding the overall metabolism and clearance of haloperidol from the body .

Comparison with Similar Compounds

- 4-Fluorophenylacetic acid

- 4-Fluorophenylacetonitrile

- 4-Fluorophenylbutyric acid

Comparison: 3-(4-Fluorobenzoyl)propionic acid is unique due to its specific structure and role as a haloperidol metabolite. While other similar compounds like 4-Fluorophenylacetic acid and 4-Fluorophenylacetonitrile share the fluorobenzene moiety, they differ in their functional groups and overall chemical behavior . The presence of the propionic acid group in this compound distinguishes it from these similar compounds and defines its specific applications and reactivity .

Biological Activity

3-(4-Fluorobenzoyl)propionic acid (3PFBPA) is a notable metabolite of haloperidol, a widely used antipsychotic drug. This compound has garnered attention due to its potential biological activities, particularly in relation to apoptosis and oxidative stress. The following sections provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Research indicates that 3PFBPA influences mitochondrial function and apoptosis. A study conducted on male Wistar rats demonstrated that 3PFBPA induced mitochondrial permeability transition (mPT) pore opening, which is a critical step in the apoptotic pathway. The study measured various parameters including mitochondrial ATPase activity, mitochondrial lipid peroxidation (mLPO), and cytochrome c release:

- Mitochondrial Permeability Transition Pore (mPT) : The compound induced mPT pore opening in a concentration-dependent manner, with increases of 1.4 to 7.4 times compared to controls at varying doses .

- Cytochrome c Release : There was a significant release of cytochrome c, indicating the initiation of apoptosis .

- Mitochondrial ATPase Activity : Enhanced ATPase activity was also observed at certain concentrations of 3PFBPA .

- Lipid Peroxidation : Interestingly, while in vitro studies showed that 3PFBPA could induce oxidative stress, in vivo results indicated no significant effect on mPT pore opening or ATPase activity when administered orally at specific doses .

Table 1: Effects of this compound on Mitochondrial Parameters

| Parameter | Control | 50 mg/kg | 100 mg/kg | 200 mg/kg |

|---|---|---|---|---|

| mPT Pore Opening (fold change) | 1.0 | 1.0 | 1.0 | 1.0 |

| Cytochrome c Release | Baseline | Increased | Increased | Increased |

| mATPase Activity | Baseline | Increased | Increased | Increased |

| Lipid Peroxidation | Baseline | Decreased | Decreased | Decreased |

Case Studies

A notable case study highlighted the pharmacological potential of 3PFBPA in cancer therapy. The results suggested that enhancing apoptosis could be beneficial in treating tumors resistant to conventional therapies. This is particularly relevant as many cancer therapies aim to induce apoptosis in malignant cells.

Toxicity and Safety Profile

The toxicity of 3PFBPA has been evaluated through various assays. In vitro studies on peripheral blood mononuclear cells (PBMCs) showed low toxicity levels, with cell viability ranging from 94.71% to 96.72% at high doses (100 µg/mL) compared to controls . This suggests that while the compound has bioactive properties, it does not exhibit significant cytotoxicity under the tested conditions.

Immunomodulatory Effects

In addition to its apoptotic effects, research has indicated that 3PFBPA may modulate immune responses:

- It was observed to significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in PBMC cultures stimulated with lipopolysaccharides (LPS) .

- Compounds similar to 3PFBPA have shown potential in enhancing IL-10 production, which could be beneficial for managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Fluorobenzoyl)propionic acid, and how can its purity be validated?

- Methodological Answer : A common synthetic route involves Friedel-Crafts acylation of fluorobenzene derivatives with succinic anhydride, followed by hydrolysis. Alternative approaches may use coupling reactions between 4-fluorobenzoic acid derivatives and propionic acid precursors. Purity validation typically employs ¹H/¹³C NMR to confirm structural integrity (e.g., absence of unreacted intermediates) and HPLC-MS to assess chemical homogeneity. For example, methyl ester derivatives of structurally similar compounds (e.g., 3-(4-Methoxybenzoyl)propionic acid) have been characterized via crystallography and spectroscopy . Mass spectrometry (MS) protocols, such as those used for 3-(4-Hydroxyphenyl)propionic acid (negative-ion mode, CE: 30 V), can be adapted for fragmentation analysis .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Cross-validate results using multiple techniques :

- X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated for analogs like 3-(4-Methoxybenzoyl)propionic acid .

- High-resolution MS (HRMS) resolves molecular formula ambiguities.

- 2D NMR (COSY, HSQC, HMBC) clarifies coupling patterns and connectivity. For instance, discrepancies in carbonyl group positioning can be resolved via HMBC correlations .

Advanced Research Questions

Q. What strategies optimize the use of this compound in heterocyclic synthesis, and how are reaction conditions tailored?

- Methodological Answer : This compound serves as a precursor for five-membered heterocycles (e.g., butenolides, triazoles). Key strategies include:

- Cyclocondensation with hydrazines or hydroxylamines under acidic catalysis to form triazoles or oxadiazoles.

- Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates.

- Solvent selection (e.g., DMF for polar intermediates, toluene for azeotropic water removal) is critical. Reaction progress can be monitored via in situ FTIR to track carbonyl group consumption .

Q. How can computational modeling enhance the interpretation of crystallographic data for fluorinated benzoylpropionic acid derivatives?

- Methodological Answer : Pairing experimental data (e.g., from SHELX-refined structures) with density functional theory (DFT) calculations improves accuracy in bond-length and angle assignments. For example:

- Use Mercury CSD software to compare experimental structures (e.g., CCDC entries) with DFT-optimized geometries.

- Analyze electron density maps to identify weak interactions (e.g., C–H···O, π-stacking) that influence packing, as seen in analogs like 3-(4-Methoxybenzoyl)propionic acid .

Q. What metabolic pathways or degradation products should be considered when studying this compound in biological systems?

- Methodological Answer : In vitro models (e.g., SHIME for gastrointestinal simulation) can predict microbial metabolism. Key pathways include:

- β-oxidation shortening the propionic acid chain.

- Hydroxylation at the fluorophenyl ring, forming analogs like 3-(4-Hydroxy-3-fluorophenyl)propionic acid.

- LC-MS/MS with stable isotope labeling tracks degradation kinetics. Reference protocols from studies on 3-(4-Hydroxyphenyl)propionic acid metabolism in dynamic colonic models .

Q. How do steric and electronic effects of the 4-fluoro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., in amide formation). Steric effects are minimal due to the para position, but Hammett substituent constants (σ) quantify electronic contributions. Compare reactivity with non-fluorinated analogs (e.g., 3-Benzoylpropionic acid) via kinetic studies under identical Pd-catalyzed conditions .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with solvent and temperature. Systematically test conditions:

- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-rate profiling identifies degradation thresholds (e.g., rapid hydrolysis below pH 2).

- Isolation of degradation products (e.g., 4-fluorobenzoic acid) via preparative TLC or column chromatography .

Q. Tables for Key Data

Properties

IUPAC Name |

4-(4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWHIAAQYQKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190084 | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-77-8 | |

| Record name | 3-(4-Fluorobenzoyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-FLUOROBENZOYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.